

An In-depth Technical Guide to Near-Infrared Fluorophore DB775

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DB775

Cat. No.: B15601299

[Get Quote](#)

This technical guide provides a comprehensive overview of the fluorescent probe commonly referred to as **DB775**, focusing on its spectral properties, key quantitative characteristics, and the experimental protocols necessary for its application in research. The information is tailored for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and flow cytometry. While "**DB775**" is a general descriptor for dyes emitting around 775 nm, this guide centers on two prevalent examples: BD Horizon RealYellow™ 775 (RY775) and Live/Dead™ Fixable Near-IR Dead Cell Stain (775).

Core Spectroscopic Properties

Fluorescent dyes emitting in the near-infrared (NIR) spectrum, such as those around 775 nm, are invaluable in biological research. Their long-wavelength emission minimizes interference from cellular autofluorescence, which is typically found in the visible spectrum, leading to an improved signal-to-noise ratio.

BD Horizon RealYellow™ 775 (RY775) is a tandem fluorochrome primarily excited by the 561-nm yellow-green laser.^{[1][2]} It is engineered to reduce spillover and is a bright alternative to PE-Cy7 in flow cytometry.^{[1][2]}

Live/Dead™ Fixable Near-IR Dead Cell Stain (775) is an amine-reactive dye used for cell viability assessment in flow cytometry.^{[3][4]} It can be excited by a red laser (e.g., 633 nm or 635 nm).^{[4][5][6]} In viable cells, the dye reacts with surface amines, resulting in dim staining. However, in cells with compromised membranes, it enters the cell and reacts with intracellular amines, leading to a significantly brighter fluorescent signal.^{[3][4]}

Quantitative Fluorophore Data

The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. Due to the proprietary nature of commercial dyes, specific values for molar extinction coefficient and quantum yield for RY775 and the Live/Dead Near-IR (775) stain are not publicly available. However, to provide a reference for researchers, the table below includes data for APC-Cy7 and Cyanine 7, which are spectrally similar dyes with emissions in the near-infrared region.

Property	BD Horizon RealYellow™ 775 (RY775)	Live/Dead™ Fixable Near- IR (775)	APC-Cy7 (Representativ e)	Cyanine 7, SE (Representativ e)
Excitation Maximum (nm)	557	~750[3]	650[7]	750
Emission Maximum (nm)	775[2]	775[3]	785[7]	764
Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Data not available	Data not available	700,000[7]	199,000[8]
Quantum Yield (Φ)	Data not available	Data not available	Data not available	0.3[8]
Primary Laser Line (nm)	561	633/635[4][5]	628-640	-

Experimental Protocols

Accurate and reproducible fluorescence measurements are paramount. Below are detailed protocols for key experiments related to the characterization and use of fluorescent probes like **DB775**.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of a fluorescent dye.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the fluorophore in a spectroscopic-grade solvent. The absorbance at the expected excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects.
- **Instrumentation:** Use a calibrated spectrofluorometer.
- **Excitation Spectrum Measurement:**
 - Set the emission monochromator to the expected emission maximum (e.g., 775 nm).
 - Scan a range of excitation wavelengths (e.g., 400 nm to 750 nm).
 - Record the fluorescence intensity at each excitation wavelength. The wavelength that gives the highest intensity is the excitation maximum.
- **Emission Spectrum Measurement:**
 - Set the excitation monochromator to the determined excitation maximum.
 - Scan a range of emission wavelengths, starting from ~10-20 nm above the excitation wavelength to avoid scattered light (e.g., if exciting at 557 nm, scan from 570 nm to 900 nm).
 - Record the fluorescence intensity at each emission wavelength. The wavelength with the highest intensity is the emission maximum.
- **Data Correction:** Correct the raw spectra for instrument-specific variations in lamp intensity and detector response over different wavelengths. Modern spectrofluorometers often have built-in software for these corrections.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the quantum yield of an unknown sample by comparing it to a standard with a known quantum yield.

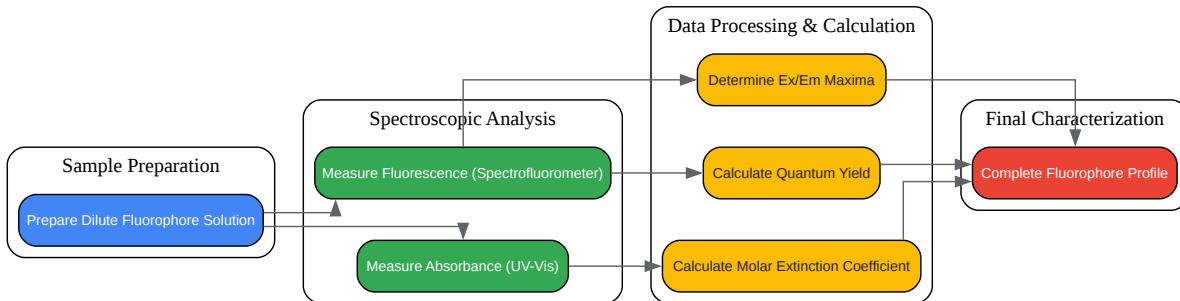
Methodology:

- Standard Selection: Choose a quantum yield standard with absorption and emission properties as close as possible to the sample under investigation. For a dye emitting at 775 nm, a standard like APC-Cy7 or another well-characterized NIR dye would be appropriate.
- Sample and Standard Preparation: Prepare a series of dilutions for both the test sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence.
- Absorbance Measurement: Measure the absorbance of each dilution of the sample and the standard at the selected excitation wavelength using a UV-Vis spectrophotometer.
- Fluorescence Measurement:
 - Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.
 - Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
- Data Analysis:
 - Integrate the area under the corrected emission spectrum for each sample and standard dilution.
 - Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
 - Determine the gradient of the linear fit for both plots.

- Calculate the quantum yield of the sample (Φ_X) using the following equation: $\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_X^2 / \eta_{ST}^2)$ Where:
 - Φ_{ST} is the quantum yield of the standard.
 - Grad_X and Grad_{ST} are the gradients of the plots for the sample and standard, respectively.
 - η_X and η_{ST} are the refractive indices of the sample and standard solutions (if different solvents are used).

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

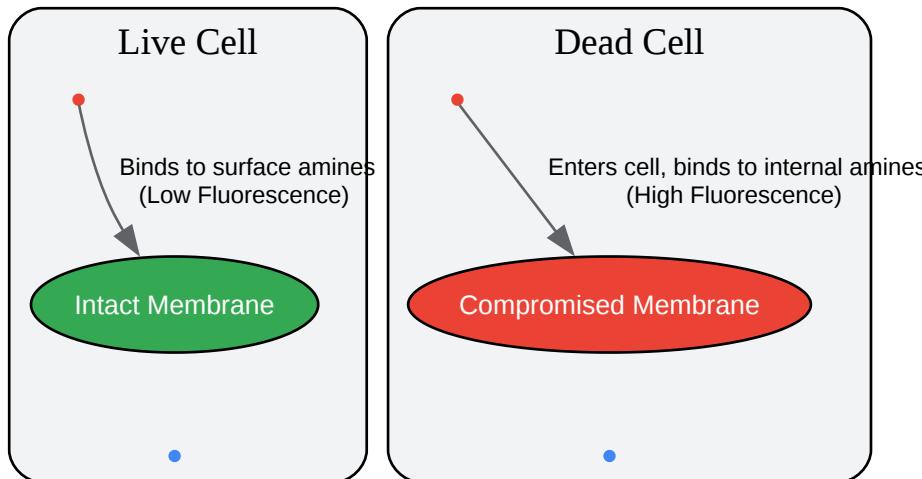

Methodology:

- Sample Preparation: Prepare a stock solution of the fluorophore with a precisely known concentration in a spectroscopic-grade solvent. From this stock, create a series of dilutions.
- Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the fluorophore's absorption maximum (λ_{max}).
- Data Analysis:
 - Plot the absorbance at λ_{max} versus the concentration for the series of dilutions.
 - Perform a linear regression on the data. The plot should be a straight line passing through the origin.
 - The molar extinction coefficient (ϵ) is the gradient of this line, according to the Beer-Lambert law ($A = \epsilon cl$), where 'A' is absorbance, 'c' is concentration, and 'l' is the path length of the cuvette (typically 1 cm).

Visualizations

Experimental Workflow for Fluorescence Analysis

The following diagram illustrates the general workflow for characterizing a fluorescent probe.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the characterization of a fluorescent probe.

Principle of Live/Dead Cell Staining

This diagram illustrates the mechanism of action for amine-reactive viability dyes like the Live/Dead™ Fixable Near-IR (775) stain.

[Click to download full resolution via product page](#)

Caption: Mechanism of an amine-reactive dye for cell viability assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bdbiosciences.com [bdbiosciences.com]
- 2. BD Horizon RealYellow™ 775 | BD Real Dyes for Flow Cytometry bdbiosciences.com
- 3. FluoroFinder app.fluorofinder.com
- 4. selectscience.net [selectscience.net]
- 5. LIVE/DEAD™ Fixable Near-IR Dead Cell Stain Kit, for 633 or 635 nm excitation 200 Assays thermofisher.com
- 6. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - HK thermofisher.com
- 7. app.fluorofinder.com [app.fluorofinder.com]
- 8. Cyanine 7, SE (CAS 477908-53-5): R&D Systems rndsystems.com
- To cite this document: BenchChem. [An In-depth Technical Guide to Near-Infrared Fluorophore DB775]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601299#db775-fluorescence-spectrum>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com